molecular formula C9H16O3 B12791660 1-Deoxyeucommiol CAS No. 79307-47-4

1-Deoxyeucommiol

Cat. No.: B12791660
CAS No.: 79307-47-4
M. Wt: 172.22 g/mol
InChI Key: WUSPNVLGDGOZEV-VXNVDRBHSA-N
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Description

1-Deoxyeucommiol is a monoterpenoid compound with the chemical formula C9H16O3. It is a derivative of eucommiol, which is found in the leaves of the Eucommia ulmoides tree. This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Deoxyeucommiol can be synthesized through several chemical routes. One common method involves the reduction of eucommiol using specific reducing agents under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the reduction process.

Industrial Production Methods: Industrial production of this compound often involves the extraction of eucommiol from the leaves of Eucommia ulmoides, followed by chemical modification. The extraction process includes solvent extraction, purification, and subsequent chemical reactions to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Deoxyeucommiol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into other oxidized derivatives.

    Reduction: As mentioned earlier, reduction reactions can produce this compound from eucommiol.

    Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Deoxyeucommiol exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to protect against neurotoxicity by modulating pathways related to oxidative stress and inflammation . The exact molecular targets are still under investigation, but it is believed to interact with key enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

1-Deoxyeucommiol is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological effects.

Conclusion

This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and potential therapeutic benefits make it a valuable subject of ongoing research.

Properties

CAS No.

79307-47-4

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(1R,2R)-2-(2-hydroxyethyl)-3-(hydroxymethyl)-4-methylcyclopent-3-en-1-ol

InChI

InChI=1S/C9H16O3/c1-6-4-9(12)7(2-3-10)8(6)5-11/h7,9-12H,2-5H2,1H3/t7-,9-/m1/s1

InChI Key

WUSPNVLGDGOZEV-VXNVDRBHSA-N

Isomeric SMILES

CC1=C([C@H]([C@@H](C1)O)CCO)CO

Canonical SMILES

CC1=C(C(C(C1)O)CCO)CO

Origin of Product

United States

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